N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide
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Description
“N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide” is a compound that contains two benzothiazole rings, which are aromatic heterocycles with a two-ring system consisting of a benzene ring and a thiazole ring . One of the benzothiazole rings is substituted with a chlorine atom at the 4-position and a carboxamide group at the 6-position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two benzothiazole rings and the substituents. The chlorine atom would likely add some degree of polarity to the molecule, and the carboxamide group could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Biological Evaluation
- Diuretic Activity : A series of compounds including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide were synthesized and evaluated for their diuretic activity, showcasing potential medical applications (Yar & Ansari, 2009).
- Antibacterial Properties : Research on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes revealed significant antibacterial activities, highlighting its potential in combating bacterial infections (Obasi et al., 2017).
- Antitumor Agents : Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties, offering avenues for cancer treatment (Yoshida et al., 2005).
Antimicrobial and Antioxidant Activities
- Antimicrobial Properties : Novel benzothiazole derivatives have shown promising antimicrobial properties against various pathogens, indicating their usefulness in developing new antimicrobial drugs (Gilani et al., 2011).
- Antioxidant Activities : Some benzothiazole carboxamide derivatives exhibit significant antioxidant activities, which can be vital in addressing oxidative stress-related diseases (Sindhe et al., 2016).
Chemical Synthesis and Characterization
- Heterocyclic Carboxamides Synthesis : Studies on synthesizing heterocyclic carboxamides, including benzothiazole derivatives, have implications for developing novel pharmaceutical compounds (Norman et al., 1996).
- Thermal Decomposition Studies : Research on the thermal decomposition of related compounds can provide insights into the stability and reactivity of benzothiazole derivatives (Uchida et al., 1981).
Corrosion Inhibition
- Corrosion Inhibitors : Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in steel protection in acidic environments (Hu et al., 2016).
Antimicrobial and Anticancer Studies
- Anticancer Evaluation : N-substituted benzothiazole derivatives have been synthesized and evaluated for their anticancer activities, contributing to the search for novel cancer therapies (Senthilkumar et al., 2021).
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-9-2-4-11(14-13(9)18-7-22-14)19-15(20)8-1-3-10-12(5-8)21-6-17-10/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYSPAKFTSRAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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